molecular formula C10H20N2O3 B2498385 (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1433178-03-0

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2498385
CAS No.: 1433178-03-0
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves large-scale synthesis using automated reactors. The process includes:

    Continuous Flow Chemistry: To enhance efficiency and scalability.

    Catalysts: Use of specific catalysts to accelerate the reaction rates.

    Purification: Advanced purification techniques such as crystallization and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

    Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Building Block: Important for the synthesis of chiral drugs and catalysts.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.

    Biochemical Probes: Used in studying biochemical pathways and enzyme mechanisms.

Medicine

    Pharmaceutical Development: Potential precursor for the synthesis of drugs targeting neurological disorders.

    Drug Design: Utilized in the design of new therapeutic agents due to its unique functional groups.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism by which (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors due to its structural features.

    Pathways Involved: Modulation of biochemical pathways, particularly those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Differing in the stereochemistry at the 5-position.

    (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Differing in the stereochemistry at the 3-position.

Uniqueness

    Chirality: The (3R,5R) configuration provides unique interactions with biological targets compared to other stereoisomers.

    Functional Groups: The combination of amino and hydroxy groups offers versatility in chemical reactions and applications.

Properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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